
(4-Chlorophenyl)methyl 2-chloroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of (4-Chlorophenyl)methyl 2-chloroacetate typically involves the esterification of 4-chlorobenzyl alcohol with chloroacetic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid, under reflux conditions . Industrial production methods may involve similar processes but on a larger scale, with additional purification steps to ensure high purity of the final product .
Chemical Reactions Analysis
(4-Chlorophenyl)methyl 2-chloroacetate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the chloroacetate group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted acetates.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Scientific Research Applications
(4-Chlorophenyl)methyl 2-chloroacetate is used in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein modification.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Chlorophenyl)methyl 2-chloroacetate involves its ability to act as an alkylating agent. The compound can form covalent bonds with nucleophilic sites in biological molecules, such as proteins and nucleic acids, leading to modifications that can alter their function . This property is particularly useful in research focused on enzyme inhibition and protein modification .
Comparison with Similar Compounds
Similar compounds to (4-Chlorophenyl)methyl 2-chloroacetate include:
(4-Bromophenyl)methyl 2-chloroacetate: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and applications.
(4-Methylphenyl)methyl 2-chloroacetate: Contains a methyl group instead of chlorine, affecting its chemical properties and uses.
(4-Nitrophenyl)methyl 2-chloroacetate: The presence of a nitro group introduces different electronic effects and reactivity.
These compounds share structural similarities but differ in their substituents, which can significantly impact their chemical behavior and applications.
Properties
CAS No. |
55704-51-3 |
|---|---|
Molecular Formula |
C9H8Cl2O2 |
Molecular Weight |
219.06 g/mol |
IUPAC Name |
(4-chlorophenyl)methyl 2-chloroacetate |
InChI |
InChI=1S/C9H8Cl2O2/c10-5-9(12)13-6-7-1-3-8(11)4-2-7/h1-4H,5-6H2 |
InChI Key |
OPNRROQNLHEHOY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1COC(=O)CCl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Diethyl[2-(dimethylamino)ethyl]propanedioate](/img/structure/B11962767.png)

![1,1-Dichloro-1,1a,1b,2,5,5a,6,6a-octahydro-2,5-methanocyclopropa[a]indene](/img/structure/B11962778.png)

![methyl 2-amino-1-(3-chloro-4-fluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B11962793.png)

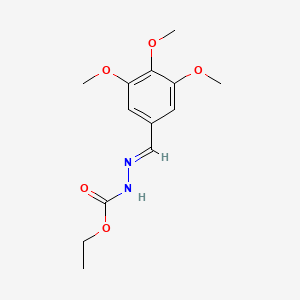
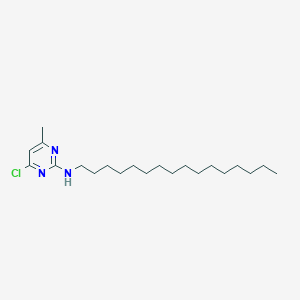
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B11962808.png)
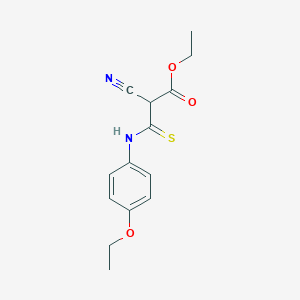
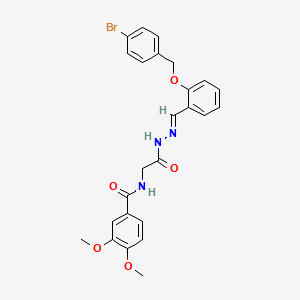
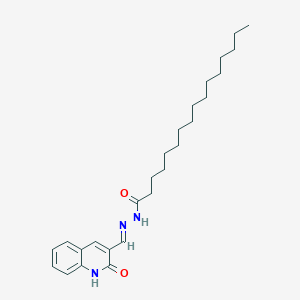
![(2E)-3-Phenyl-N-[1-(1-phenylethyl)-3-(phenylsulfonyl)-1H-pyrrolo[2,3-B]quinoxalin-2-YL]-2-propenamide](/img/structure/B11962843.png)

